
1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine diones This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms The 2-chlorophenyl group is attached to one of the nitrogen atoms, and a methyl group is attached to one of the carbon atoms in the ring
准备方法
The synthesis of 1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazolidine dione. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
化学反应分析
1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form the corresponding triazolidine dione oxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding triazolidine dione alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group is replaced by other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease processes. This makes it a candidate for drug development and therapeutic applications.
Medicine: Research has indicated that the compound may possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, resulting in anti-inflammatory effects. Additionally, the compound may modulate signaling pathways involved in pain perception, contributing to its analgesic properties.
相似化合物的比较
1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar triazolidine dione structure but with different substituents on the phenyl ring.
This compound: This compound has a similar triazolidine dione core but with variations in the substituents on the nitrogen and carbon atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
34873-92-2 |
|---|---|
分子式 |
C9H8ClN3O2 |
分子量 |
225.63 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H8ClN3O2/c1-12-8(14)11-9(15)13(12)7-5-3-2-4-6(7)10/h2-5H,1H3,(H,11,14,15) |
InChI 键 |
DXTPWBBSIQJYPX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)NC(=O)N1C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


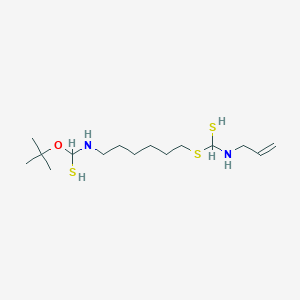
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165879.png)

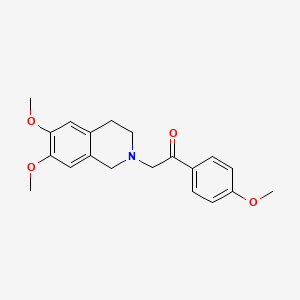
![6'-(4-methoxyphenyl)-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione](/img/structure/B14165895.png)
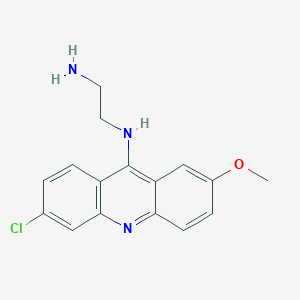
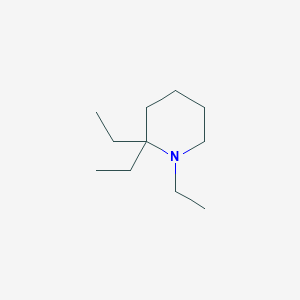
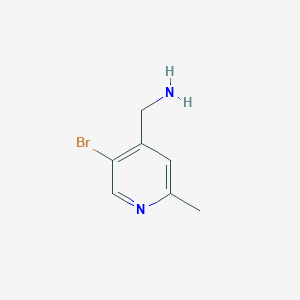
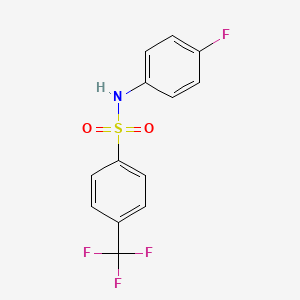
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
![N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine](/img/structure/B14165941.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)
